Aurantiacin
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Overview
Description
Aurantiacin is a naturally occurring compound belonging to the class of terphenylquinones It is primarily isolated from fungi such as Hydnellum caeruleum and Talaromyces aurantiacus
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurantiacin can be synthesized through the hydrolysis of atromentin and benzoic acid when treated with aqueous alkali . The synthesis involves the formation of a quinoid structure, which is a highly conjugated chemical system capable of rapid electronic delocalization.
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of fungi such as Hydnellum caeruleum and Talaromyces aurantiacus under controlled conditions. The fungi are grown in media containing suitable carbon and nitrogen sources, and the pigment is extracted using solvents like methanol .
Chemical Reactions Analysis
Types of Reactions: Aurantiacin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its quinoid structure, which allows for rapid electronic delocalization.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like pyridine in aqueous solutions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as atromentin and thelephoric acid .
Scientific Research Applications
Aurantiacin has a wide range of applications in scientific research:
Mechanism of Action
Aurantiacin exerts its effects through its quinoid structure, which allows for rapid electronic delocalization. This property is crucial for its role in energy transfer and resonance stabilization of activated complexes. The compound targets various molecular pathways, including those involved in oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Aurantiacin is unique among terphenylquinones due to its specific structure and properties. Similar compounds include:
Atromentin: Another terphenylquinone with similar biological activities but differing in its molecular structure.
Thelephoric Acid: A compound with comparable chemical properties but distinct in its biological applications.
This compound stands out due to its vibrant red pigment and its stability under various environmental conditions, making it a valuable compound for both research and industrial applications.
Properties
CAS No. |
548-32-3 |
---|---|
Molecular Formula |
C32H20O8 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
[4-benzoyloxy-2,5-bis(4-hydroxyphenyl)-3,6-dioxocyclohexa-1,4-dien-1-yl] benzoate |
InChI |
InChI=1S/C32H20O8/c33-23-15-11-19(12-16-23)25-28(36)30(40-32(38)22-9-5-2-6-10-22)26(20-13-17-24(34)18-14-20)27(35)29(25)39-31(37)21-7-3-1-4-8-21/h1-18,33-34H |
InChI Key |
UFFCRNVIKXMYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C(=O)C(=C(C2=O)C3=CC=C(C=C3)O)OC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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